

# DMXE vs methoxetamine potency comparison

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Deoxymethoxetamine

CAS No.: 2666932-45-0

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## Quantitative Potency Comparison

The table below summarizes the key experimental data for DMXE, MXE, and related compounds, with the **IC50 value** (half-maximal inhibitory concentration) serving as the primary measure of potency—a lower IC50 indicates a more potent compound [1].

Compound	IC50 for NMDAR (µM) [1]	Primary Pharmacological Action	Relative Potency (vs. MXE)
O-Desmethyl MXE (Metabolite)	0.227 µM	NMDA Receptor Antagonist [1]	More Potent
Methoxetamine (MXE)	0.524 µM	NMDA Receptor Antagonist [2] [1] [3]	Baseline
Methoxisopropamine (MXiPr)	0.661 µM	NMDA Receptor Antagonist [1]	Less Potent
DMXE	0.679 µM	NMDA Receptor Antagonist [2] [1]	Less Potent
N-Desethyl MXE (Metabolite)	1.649 µM	NMDA Receptor Antagonist [1]	Significantly Less Potent

This data indicates that **MXE is slightly more potent than DMXE** in blocking the NMDA receptor [1].

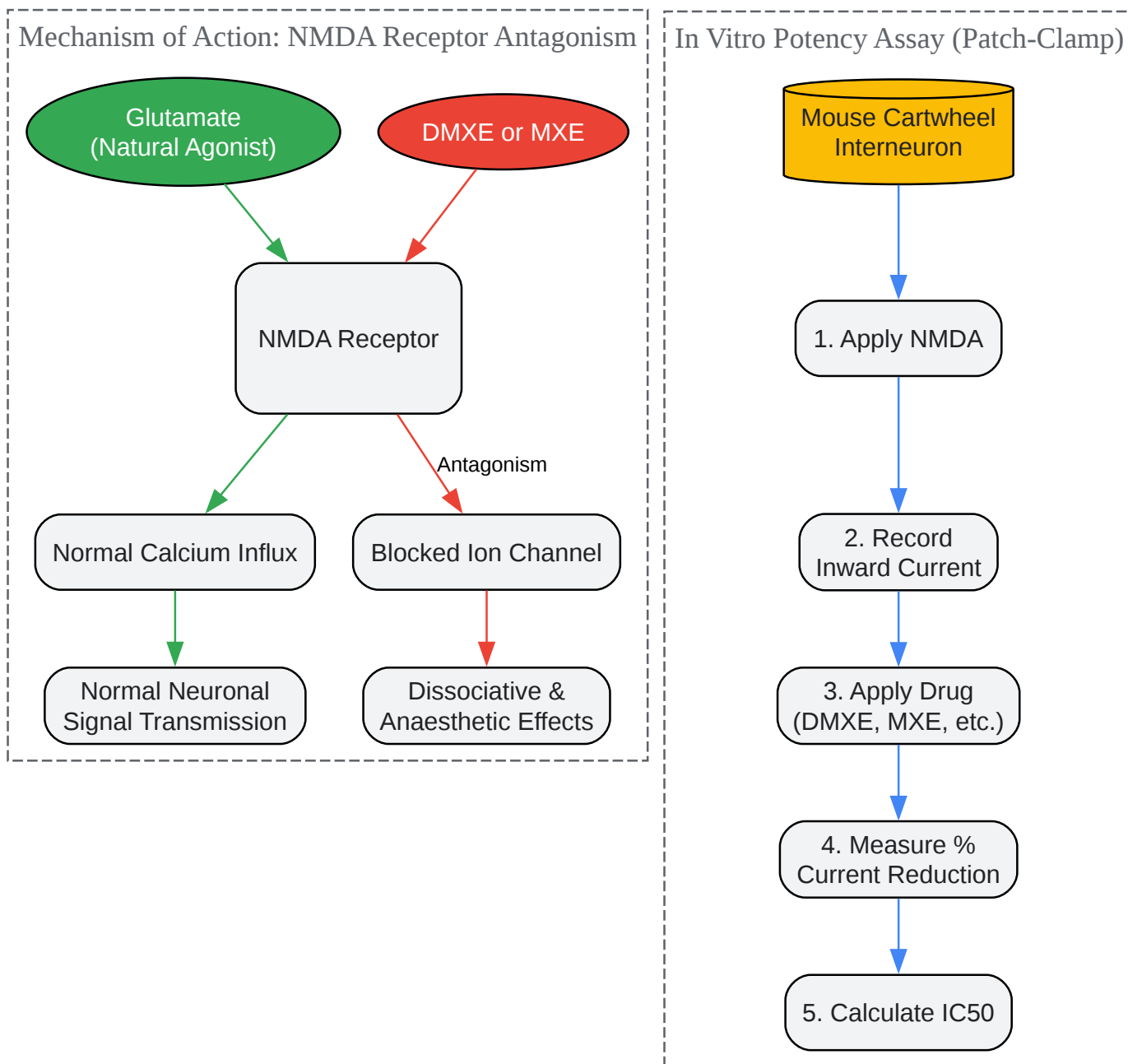
## Experimental Protocols & Methodology

The comparative data presented above was generated using the following key experimental techniques [1]:

- **In silico Docking Studies:** Computational simulations were performed to predict how DMXE, MXE, and other analogs interact with and bind to the NMDA receptor. The results suggested that each compound fits into the PCP (phencyclidine) binding site of the receptor.
- **In vitro Electrophysiology (Patch-Clamp):** This is the definitive method for quantifying a substance's effect on receptor function.
  - **Biological System:** The experiments utilized NMDAR-expressing cartwheel interneurons from mice.
  - **Procedure:** Researchers applied NMDA to these neurons to induce an inward electrical current. They then measured the reduction of this current in the presence of different concentrations of DMXE, MXE, and other test compounds.
  - **Data Analysis:** The IC50 values were calculated by determining the concentration of each compound required to reduce the NMDA-induced current by 50%.

## Pharmacological Mechanism Visualization

The following diagram illustrates the shared mechanism of action and the experimental workflow used to compare the potency of DMXE and MXE.



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## Key Conclusions for Professionals

- **Structural-Activity Relationship (SAR):** The slight difference in potency between MXE (IC<sub>50</sub>: 0.524 μM) and DMXE (IC<sub>50</sub>: 0.679 μM) can be attributed to their structural difference. DMXE replaces the

3-methoxy group (-OCH<sub>3</sub>) on MXE's phenyl ring with a methyl group (-CH<sub>3</sub>) [2] [4]. This change makes the molecule less bulky and more hydrophobic, which can alter its fit and binding affinity within the NMDA receptor's PCP site [2].

- **Relevance of Metabolites:** The study highlights that a major metabolite of MXE, **O-desmethyl MXE**, exhibits significantly higher potency (IC<sub>50</sub>: 0.227 μM) than the parent compound itself [1]. This is a critical consideration for in-vivo effects, duration of action, and toxicity profile, as active metabolites can contribute substantially to the overall pharmacological outcome.

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## References

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To cite this document: Smolecule. [DMXE vs methoxetamine potency comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11217249#dmxe-vs-methoxetamine-potency-comparison>]

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**Address:** Ontario, CA 91761, United States

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